molecular formula C10H11FO3 B6165376 2-ethoxy-2-(4-fluorophenyl)acetic acid CAS No. 1545015-96-0

2-ethoxy-2-(4-fluorophenyl)acetic acid

Cat. No.: B6165376
CAS No.: 1545015-96-0
M. Wt: 198.2
InChI Key:
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Description

2-Ethoxy-2-(4-fluorophenyl)acetic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications This compound is characterized by the presence of an ethoxy group and a fluorophenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-(4-fluorophenyl)acetic acid typically involves the reaction of 2-(4-fluorophenyl)acetate with sodium hydride in dry tetrahydrofuran (THF), followed by the addition of an electrophile. This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substituting agents: Such as halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or alkanes.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

2-Ethoxy-2-(4-fluorophenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound may exert its effects through binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-2-(4-fluorophenyl)acetic acid include:

    2-(4-fluorophenyl)acetic acid: Lacks the ethoxy group but shares the fluorophenyl and acetic acid moieties.

    2-ethoxy-2-(4-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-ethoxy-2-(4-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the fluorophenyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1545015-96-0

Molecular Formula

C10H11FO3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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